7-Chloroimidazo[1,2-a]pyridin-8-amine
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Overview
Description
7-Chloroimidazo[1,2-a]pyridin-8-amine is a chemical compound with the molecular formula C7H6ClN3. It has a molecular weight of 167.6 and is typically stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 7-Chloroimidazo[1,2-a]pyridin-8-amine, has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods and mechanistic aspects .Molecular Structure Analysis
The molecular structure of 7-Chloroimidazo[1,2-a]pyridin-8-amine contains a total of 18 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
7-Chloroimidazo[1,2-a]pyridin-8-amine is a solid substance that should be stored in a dark place at room temperature .Scientific Research Applications
Synthetic Chemistry Applications
7-Chloroimidazo[1,2-a]pyridin-8-amine serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. Masters et al. (2011) discussed its role in the synthesis of pyrido[1,2-a]benzimidazoles, highlighting its significance in medicinal chemistry for properties such as solubility and DNA intercalation, and in materials chemistry for fluorescence applications (Masters et al., 2011). Additionally, the compound has been used in the synthesis of conformationally restricted farnesyltransferase inhibitor analogues, showcasing improved in vivo metabolic stability, as outlined by Dinsmore et al. (2000) (Dinsmore et al., 2000).
Materials Science
In the realm of materials science, Li and Yong (2019) demonstrated how derivatives of 7-Chloroimidazo[1,2-a]pyridin-8-amine can exhibit different phosphorescent colors and quantum yields, with potential applications in organic materials and dynamic functional materials responsive to acid-base vapor stimuli (Li & Yong, 2019).
Medicinal Chemistry
In medicinal chemistry, the structural modification of 7-Chloroimidazo[1,2-a]pyridin-8-amine has led to the development of novel compounds with potential therapeutic applications. Nowicka et al. (2015) synthesized 2-thioxoimidazo[4,5-b]pyridine derivatives from 7-Chloroimidazo[1,2-a]pyridin-8-amine, which were evaluated for their antiproliferative activity in vitro against human cancer and normal mouse fibroblast cell lines, suggesting the utility of these derivatives in cancer research (Nowicka et al., 2015).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 7-chloroimidazo[1,2-a]pyridin-8-amine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloroimidazo[1,2-a]pyridin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLWZSTVJCUKTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroimidazo[1,2-a]pyridin-8-amine |
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